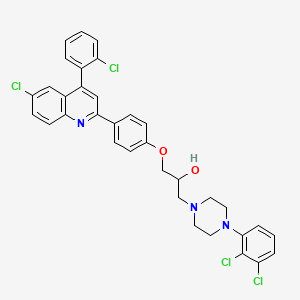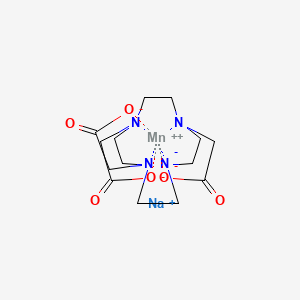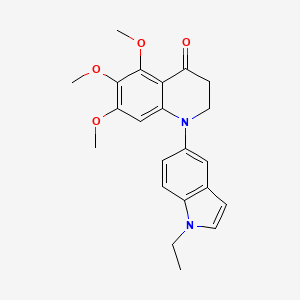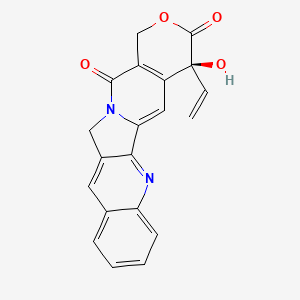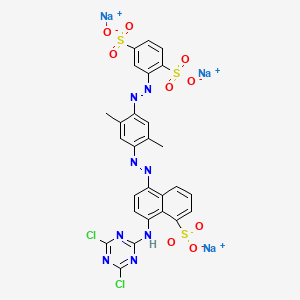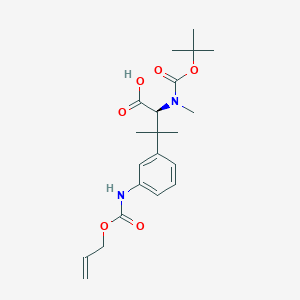
Alk/ros1-IN-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alk/ros1-IN-3 is a compound that targets the anaplastic lymphoma kinase (ALK) and the c-ros oncogene 1 (ROS1). These kinases are involved in various cellular processes, including cell proliferation, survival, and migration. This compound has shown promise in inhibiting these kinases, making it a potential therapeutic agent for certain types of cancer, particularly non-small cell lung cancer (NSCLC) with ALK or ROS1 rearrangements .
Méthodes De Préparation
The synthesis of Alk/ros1-IN-3 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of various reagents and catalysts to achieve the desired chemical transformations. Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Alk/ros1-IN-3 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted products .
Applications De Recherche Scientifique
Alk/ros1-IN-3 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the inhibition of ALK and ROS1 kinases. In biology, it helps in understanding the role of these kinases in cellular processes. In medicine, this compound is being investigated as a potential therapeutic agent for cancers with ALK or ROS1 rearrangements. Additionally, it has applications in the pharmaceutical industry for the development of targeted therapies .
Mécanisme D'action
The mechanism of action of Alk/ros1-IN-3 involves the inhibition of ALK and ROS1 kinases. These kinases are involved in signaling pathways that regulate cell proliferation, survival, and migration. By inhibiting these kinases, this compound disrupts these pathways, leading to the suppression of cancer cell growth and proliferation. The compound binds to the ATP-binding site of the kinases, preventing their activation and subsequent signaling .
Comparaison Avec Des Composés Similaires
Alk/ros1-IN-3 is unique in its dual inhibition of both ALK and ROS1 kinases. Similar compounds include crizotinib, ceritinib, and entrectinib, which also target these kinases but may have different binding affinities and selectivity profiles. This compound stands out due to its potent inhibition and potential to overcome resistance mechanisms associated with other inhibitors .
Propriétés
Formule moléculaire |
C32H32N4O2 |
|---|---|
Poids moléculaire |
504.6 g/mol |
Nom IUPAC |
5-[6-amino-5-[(1R)-1-(2-phenylphenyl)ethoxy]pyridin-3-yl]-1'-methylspiro[1H-indole-3,4'-piperidine]-2-one |
InChI |
InChI=1S/C32H32N4O2/c1-21(25-10-6-7-11-26(25)22-8-4-3-5-9-22)38-29-19-24(20-34-30(29)33)23-12-13-28-27(18-23)32(31(37)35-28)14-16-36(2)17-15-32/h3-13,18-21H,14-17H2,1-2H3,(H2,33,34)(H,35,37)/t21-/m1/s1 |
Clé InChI |
SACXKMOFZDSOLM-OAQYLSRUSA-N |
SMILES isomérique |
C[C@H](C1=CC=CC=C1C2=CC=CC=C2)OC3=C(N=CC(=C3)C4=CC5=C(C=C4)NC(=O)C56CCN(CC6)C)N |
SMILES canonique |
CC(C1=CC=CC=C1C2=CC=CC=C2)OC3=C(N=CC(=C3)C4=CC5=C(C=C4)NC(=O)C56CCN(CC6)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1S,14S)-9,20,21,25-tetramethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18(33),19,21,24,26,31-dodecaen-19-ol](/img/structure/B15138080.png)
![1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-3-[[(6S)-6-methoxy-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl]sulfonyl]urea](/img/structure/B15138084.png)
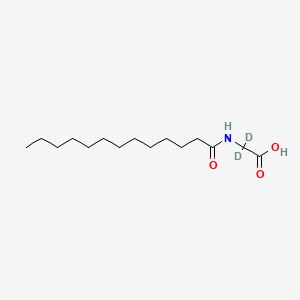
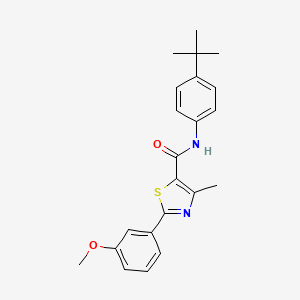
![(2R,3R,4R)-4-[2-(cyclopropylmethylamino)ethyl]-2-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-carbazol-3-amine](/img/structure/B15138103.png)
